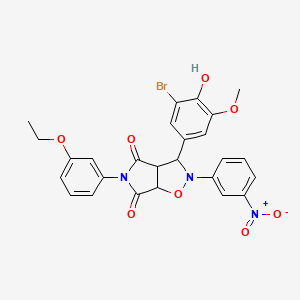
C26H22BrN3O8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C26H22BrN3O8 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of 26 carbon atoms, 22 hydrogen atoms, one bromine atom, three nitrogen atoms, and eight oxygen atoms. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C26H22BrN3O8 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the bromination of a precursor compound, followed by a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and refine the compound.
Analyse Des Réactions Chimiques
Types of Reactions
C26H22BrN3O8: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran or ethanol. Substitution reactions may require catalysts or specific temperatures to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Applications De Recherche Scientifique
C26H22BrN3O8: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, may be used to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical systems.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases. Its pharmacological properties are investigated to understand its efficacy and safety in medical treatments.
Industry: In industrial applications, is used in the production of specialty chemicals, materials, and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of C26H22BrN3O8 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects For example, it could inhibit or activate certain enzymes, affecting metabolic processes or signaling pathways
Comparaison Avec Des Composés Similaires
C26H22BrN3O8: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, such as:
C26H22ClN3O8: This compound differs by having a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions.
C26H22BrN3O7: With one less oxygen atom, this compound may exhibit different chemical and physical properties.
C25H22BrN3O8: A compound with one less carbon atom, potentially leading to variations in its stability and reactivity.
By comparing these compounds, researchers can gain insights into the specific features and advantages of This compound
Propriétés
Formule moléculaire |
C26H22BrN3O8 |
|---|---|
Poids moléculaire |
584.4 g/mol |
Nom IUPAC |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-(3-ethoxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C26H22BrN3O8/c1-3-37-18-9-5-6-15(13-18)28-25(32)21-22(14-10-19(27)23(31)20(11-14)36-2)29(38-24(21)26(28)33)16-7-4-8-17(12-16)30(34)35/h4-13,21-22,24,31H,3H2,1-2H3 |
Clé InChI |
AUDIYBOVBGUIKF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C(=C5)Br)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


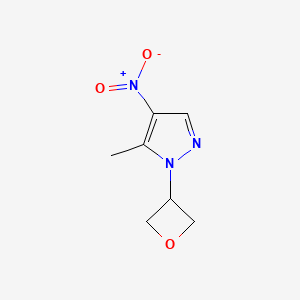
![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)
![6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)
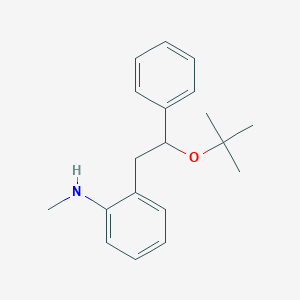
![Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane](/img/structure/B12639420.png)
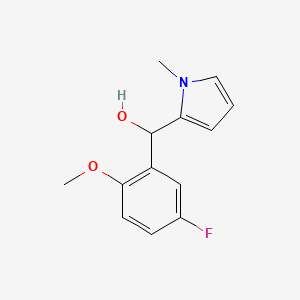
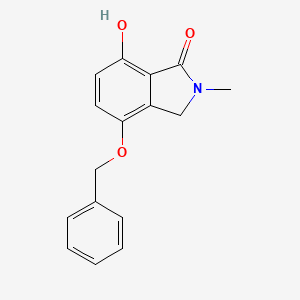
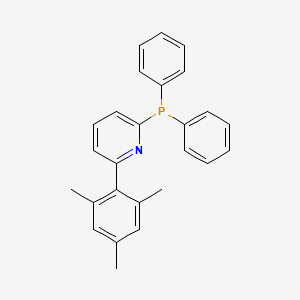

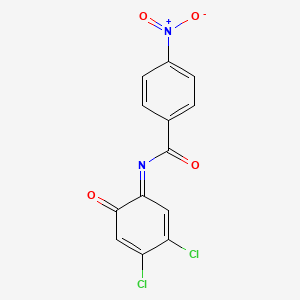
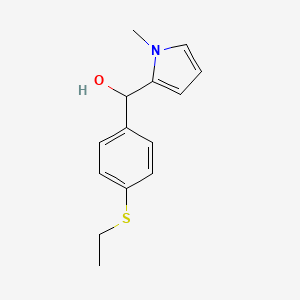
![1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one](/img/structure/B12639452.png)
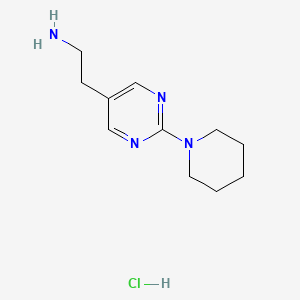
![4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid](/img/structure/B12639472.png)
